molecular formula C10H12BrNO3S B029345 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide CAS No. 89102-54-5

4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B029345
CAS No.: 89102-54-5
M. Wt: 306.18 g/mol
InChI Key: GPRFNTIBFADUHF-UHFFFAOYSA-N
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Description

4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C10H12BrNO3S and its molecular weight is 306.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

4-(3-Dimethylaminoacryloyl)-N,N-dimethylbenzenesulfonamide, a derivative of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide, has been used as a key intermediate in synthesizing various compounds. These compounds have been structurally elucidated and reported for their antimicrobial and antifungal activities (Aal, El-Maghraby, Hassan, & Bashandy, 2007).

Reactions with Hydrazonoyl Halides

Research has explored the reaction of 5-Bromoacetyl-4-methyl-2-phenylthiazole with dimethylsulfide, leading to various synthesized compounds. These compounds have been structurally confirmed and explored for their potential uses (Abdelhamid, Abed, & Al-fayez, 2000).

Synthesis of Heterocycles

2-Bromoacetylthiophene, reacting with dimethylsulfide, has been utilized in the synthesis of several heterocycles, demonstrating the versatility of this compound in creating a variety of chemical structures (Abdelhamid & Shiaty, 1988).

Photodynamic Therapy Application

A new zinc phthalocyanine with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups, has been synthesized. This compound shows potential for use in photodynamic therapy, particularly in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antiproliferative Agents

N-Ethyl-N-methylbenzenesulfonamide derivatives have been synthesized, starting with 4-(2-bromoacetyl)-N-ethyl-N-methylbenzenesulfonamide. These compounds have shown significant cytotoxic activity against human cell lines and antimicrobial properties, demonstrating the medical application potential of derivatives of this compound (El-Gilil, 2019).

Mechanism of Action

Target of Action

The primary target of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the regulation of inflammation.

Biochemical Pathways

The inhibition of Prostaglandin G/H synthase 1 by this compound affects the prostaglandin biosynthesis pathway . This results in a decrease in the production of prostaglandins, which can have various downstream effects, including a reduction in inflammation .

Pharmacokinetics

It is known that the compound is a small molecule, which suggests that it may be well absorbed and distributed throughout the body .

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its inhibition of Prostaglandin G/H synthase 1. By inhibiting this enzyme, the compound reduces the production of prostaglandins, which can lead to a decrease in inflammation .

Properties

IUPAC Name

4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3S/c1-12(2)16(14,15)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRFNTIBFADUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407009
Record name 4-(Bromoacetyl)-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89102-54-5
Record name 4-(Bromoacetyl)-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-bromoacetyl)-N,N-dimethylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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